

Improving signal-to-noise ratio in Thulium-170 imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thulium-170**

Cat. No.: **B1219096**

[Get Quote](#)

Technical Support Center: Thulium-170 Imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for **Thulium-170** (Tm-170) imaging.

Troubleshooting Guides

This section addresses common issues encountered during Tm-170 imaging experiments that can adversely affect the signal-to-noise ratio.

Issue 1: Low Image Contrast and High Noise Levels

Question: My **Thulium-170** SPECT images have poor contrast and appear very noisy. What are the potential causes and how can I improve the image quality?

Answer: Low image contrast and high noise in Tm-170 imaging can stem from several factors, primarily related to the low-energy 84 keV gamma photons of Tm-170 and the presence of scattered radiation. Here is a step-by-step troubleshooting guide:

- Evaluate Your Collimator Choice: The collimator is crucial for preserving spatial resolution by ensuring that only photons traveling parallel to the detector holes are registered. For the 84 keV photons of Tm-170, a Low-Energy High-Resolution (LEHR) collimator is generally the most appropriate choice.[\[1\]](#)[\[2\]](#) Using a medium or high-energy collimator will result in poor

sensitivity for these low-energy photons. Conversely, a Low-Energy All-Purpose (LEAP) collimator may increase sensitivity at the expense of resolution due to larger holes allowing more scattered photons to be detected.[\[2\]](#)

- Troubleshooting Step: Verify that you are using an LEHR collimator. If not, switch to an LEHR collimator and repeat the acquisition.
- Optimize the Energy Window: The energy window setting is critical for isolating the 84 keV photopeak of Tm-170 from scattered photons. A window that is too wide will include more scattered photons, increasing noise and reducing contrast. A window that is too narrow may unnecessarily exclude primary photons, leading to low image counts and poor statistics.
- Troubleshooting Step: Start with a symmetric 15-20% energy window centered at 84 keV (e.g., 76-92 keV for a 20% window). Perform a phantom study to empirically determine the optimal energy window for your system (see Experimental Protocols section).
- Implement Scatter Correction: Even with an optimized energy window, some scattered photons will be detected. Implementing a scatter correction method is essential for improving image contrast.
- Troubleshooting Step: Utilize a scatter correction method such as the Dual-Energy Window (DEW) or Triple-Energy Window (TEW) technique.[\[3\]](#)[\[4\]](#)[\[5\]](#) The DEW method involves acquiring data in a second, lower energy window adjacent to the photopeak to estimate the scatter component.[\[5\]](#)
- Increase Acquisition Time: Low photon counts can be a significant source of noise. Increasing the acquisition time per projection will improve counting statistics and, consequently, the SNR.
- Troubleshooting Step: Double the acquisition time per projection and evaluate the impact on image quality. Be mindful of potential motion artifacts with longer scan times.
- Review Reconstruction Parameters: The image reconstruction algorithm and its parameters, such as the number of iterations and subsets for iterative reconstruction methods (e.g., OSEM), can significantly impact image noise.

- Troubleshooting Step: An increased number of iterations can amplify noise.[\[6\]](#) If your images are noisy, try reducing the number of iterations or applying a post-reconstruction filter.

Issue 2: Inaccurate Quantification of **Thulium-170** Activity

Question: I am observing inaccuracies in the quantification of Tm-170 activity in my phantom or preclinical studies. What could be causing this and how can I improve quantitative accuracy?

Answer: Accurate quantification of Tm-170 is essential for dosimetry and drug development studies. Inaccuracies often arise from the same factors that degrade image quality, as well as system-specific issues.

- Address Dead Time Effects: At high count rates, the detector and its electronics may be unable to process all incoming photons, leading to a phenomenon known as dead time. This results in a loss of counts and an underestimation of activity.
 - Troubleshooting Step: Most modern SPECT systems have built-in dead time correction software. Ensure this feature is enabled. If you suspect high dead time (e.g., when imaging a high activity source), you can perform a two-source phantom study to measure and correct for dead time losses.
- Apply Attenuation Correction: The 84 keV photons of Tm-170 are susceptible to attenuation within the subject. Failure to correct for this will lead to an underestimation of activity, particularly for sources located deep within the tissue.
 - Troubleshooting Step: If you are using a SPECT/CT system, utilize the CT-based attenuation correction. This is the most accurate method. For standalone SPECT systems, you may need to use a transmission source or a model-based correction method.
- Ensure Proper Scatter Correction: As mentioned previously, scatter correction is crucial not only for image quality but also for accurate quantification. Uncorrected scatter will add a background signal, leading to an overestimation of activity in regions of low uptake and a loss of contrast in hot lesions.
 - Troubleshooting Step: Implement and validate a scatter correction method using a phantom with known activity concentrations. The DEW method is a commonly used and

effective technique.[\[5\]](#)

- Calibrate Your System: For absolute quantification (i.e., converting counts to activity), the system must be calibrated using a source with a known activity traceable to a national standard.
 - Troubleshooting Step: Perform a system calibration by imaging a phantom with a known concentration of Tm-170. This will allow you to determine a calibration factor (counts/sec/MBq) for your specific imaging protocol.

Frequently Asked Questions (FAQs)

Q1: What are the key emission characteristics of **Thulium-170** that I should be aware of for imaging?

A1: **Thulium-170** has a half-life of 128.6 days and decays via beta emission. For imaging purposes, the key emission is a gamma photon with an energy of 84 keV, which has a relatively low abundance of 3.26%.[\[7\]](#) It is this 84 keV photon that is detected in SPECT imaging.

Q2: Which collimator is best suited for **Thulium-170** imaging?

A2: For the 84 keV photons of Tm-170, a Low-Energy High-Resolution (LEHR) collimator is recommended.[\[1\]](#)[\[2\]](#) This type of collimator is designed for radionuclides with photon energies up to approximately 160 keV and provides good spatial resolution.[\[1\]](#)

Q3: What is a good starting point for the energy window setting for **Thulium-170**?

A3: A symmetric 20% energy window centered at 84 keV (i.e., 75.6 keV to 92.4 keV) is a reasonable starting point. However, the optimal window may vary depending on the specific characteristics of your gamma camera. It is highly recommended to perform a phantom study to determine the energy window that maximizes the SNR for your system.

Q4: How can I perform a phantom study to optimize my imaging parameters for **Thulium-170**?

A4: A phantom study is the most effective way to optimize your acquisition and reconstruction parameters. A detailed protocol for a phantom study is provided in the "Experimental Protocols" section of this guide. The general steps involve filling a phantom with a known activity of Tm-

170, acquiring images using a range of different parameters (e.g., different energy windows, acquisition times), and then analyzing the resulting images to determine which parameters yield the best SNR and quantitative accuracy.

Q5: What are the most common scatter correction techniques for low-energy photon imaging?

A5: The most common scatter correction techniques for low-energy photons are energy-window-based methods, such as the Dual-Energy Window (DEW) and Triple-Energy Window (TEW) methods.^{[3][4][5]} The DEW method is often sufficient and involves acquiring data from a second energy window set just below the photopeak to estimate the contribution of scattered photons.^[5]

Data Presentation

Table 1: Comparison of Collimator Types for Low-Energy SPECT

Collimator Type	Typical Energy Range (keV)	Resolution	Sensitivity	Recommendation for Tm-170 (84 keV)
Low-Energy High-Resolution (LEHR)	< 160	High	Moderate	Recommended
Low-Energy All-Purpose (LEAP)	< 160	Moderate	High	Acceptable, but with lower resolution
Medium-Energy (ME)	< 250	Low	Low	Not Recommended
High-Energy (HE)	> 250	Very Low	Very Low	Not Recommended

Table 2: Example Energy Window Configurations for SNR Optimization Study

Configuration	Photopeak Center (keV)	Window Width (%)	Lower Bound (keV)	Upper Bound (keV)
1	84	10	79.8	88.2
2	84	15	77.7	90.3
3	84	20	75.6	92.4
4	84	25	73.5	94.5

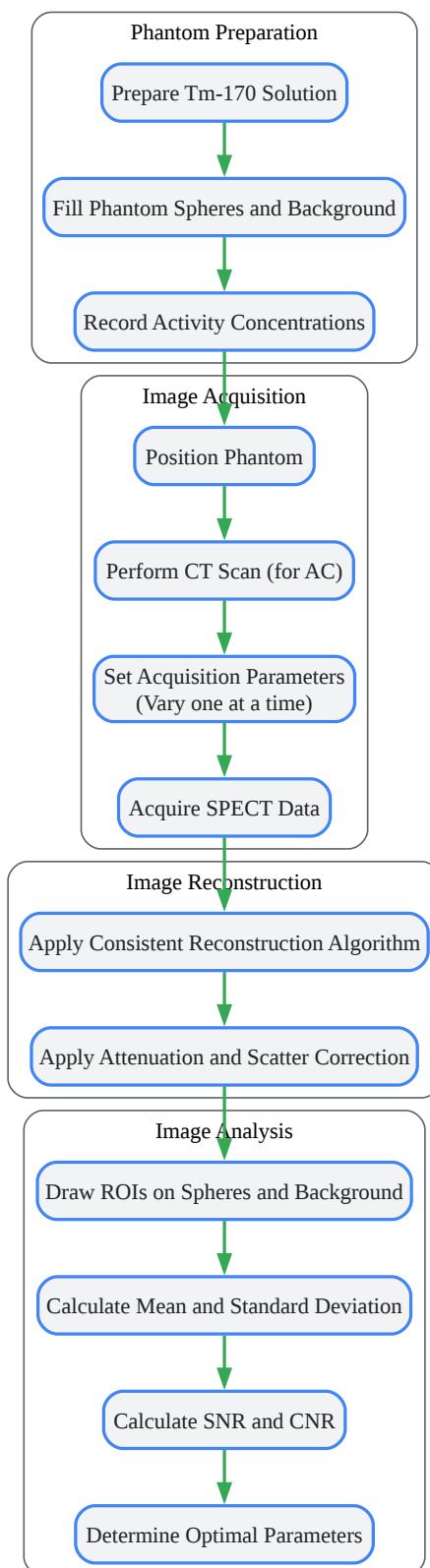
Experimental Protocols

Protocol 1: Phantom Study for Optimization of Acquisition Parameters

This protocol describes a phantom study to determine the optimal energy window and acquisition time for Tm-170 imaging.

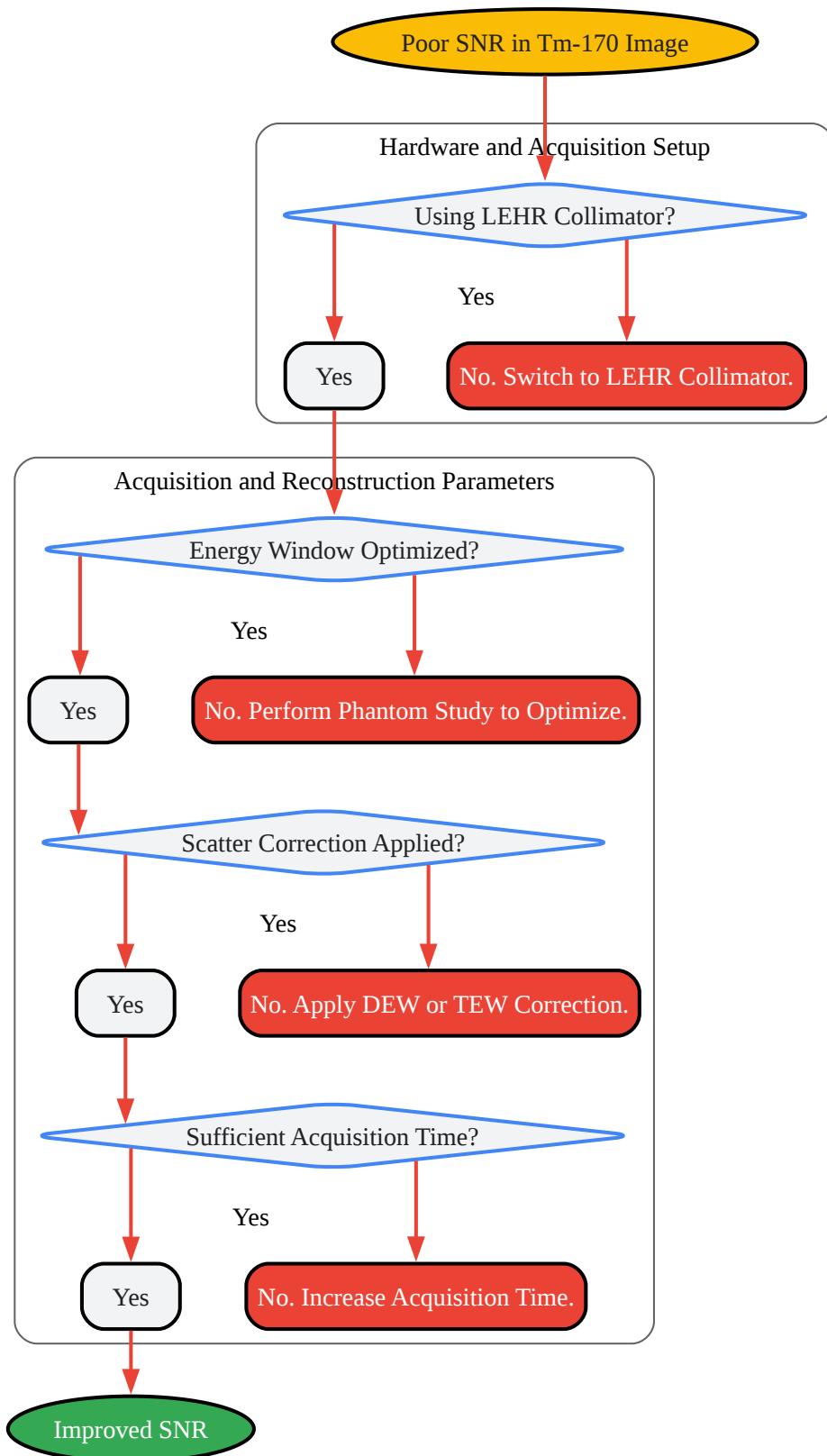
Materials:

- SPECT or SPECT/CT scanner
- NEMA IEC Body Phantom or similar phantom with fillable spheres
- **Thulium-170** solution of known activity concentration
- Syringes and needles for filling the phantom
- Image analysis software capable of calculating SNR and contrast-to-noise ratio (CNR)


Methodology:

- Phantom Preparation:
 - Prepare a solution of Tm-170 with a known activity concentration.
 - Fill the spheres of the phantom with the Tm-170 solution.

- Fill the background compartment of the phantom with a lower concentration of Tm-170 or with non-radioactive water to simulate tissue background.
- Record the exact activity concentrations in the spheres and the background.
- Image Acquisition:
 - Position the phantom on the imaging bed.
 - If using a SPECT/CT scanner, perform a CT scan for attenuation correction.
 - Set up a series of SPECT acquisitions, varying one parameter at a time. For example:
 - Energy Window Optimization: Acquire data with different energy window widths (e.g., 10%, 15%, 20%, 25%) centered at 84 keV, while keeping the acquisition time per projection constant.
 - Acquisition Time Optimization: Acquire data with different acquisition times per projection (e.g., 15s, 30s, 45s, 60s), while keeping the energy window constant.
 - Use an LEHR collimator for all acquisitions.
- Image Reconstruction:
 - Reconstruct all acquired datasets using a consistent reconstruction algorithm (e.g., OSEM with a fixed number of iterations and subsets).
 - Apply attenuation and scatter correction (e.g., DEW method).
- Image Analysis:
 - For each reconstructed image, draw regions of interest (ROIs) over the hot spheres and the background.
 - Calculate the mean and standard deviation of the pixel values within each ROI.
 - Calculate the Signal-to-Noise Ratio (SNR) for each sphere using the formula:
 - $SNR = (Mean_Sphere - Mean_Background) / Standard_Deviation_Background$


- Calculate the Contrast-to-Noise Ratio (CNR) for each sphere using the formula:
 - $$\text{CNR} = |\text{Mean}_\text{Sphere} - \text{Mean}_\text{Background}| / \sqrt{(\text{Standard}_\text{Deviation}_\text{Sphere}^2 + \text{Standard}_\text{Deviation}_\text{Background}^2) / 2}$$
- Plot the SNR and CNR values as a function of the varied parameter (energy window width or acquisition time). The optimal parameter will be the one that yields the highest SNR and CNR.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for optimizing **Thulium-170** imaging parameters.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for improving SNR in **Thulium-170** imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. radiopaedia.org [radiopaedia.org]
- 2. nuclearfields.com [nuclearfields.com]
- 3. Assessment of Four Scatter Correction Methods in In-111 SPECT Imaging: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of SPECT/CT imaging protocols for quantitative and qualitative 99mTc SPECT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Improving signal-to-noise ratio in Thulium-170 imaging]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1219096#improving-signal-to-noise-ratio-in-thulium-170-imaging>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

